N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide
Description
N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-thiomorpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS2/c1-10-2-5-18-11(10)8-13-14-12(16)9-15-3-6-17-7-4-15/h2,5,8H,3-4,6-7,9H2,1H3,(H,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWORMVRLPZOU-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide typically involves the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and 2-thiomorpholino-acetamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antioxidant activities. It has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments, protecting materials like mild steel from degradation.
Mechanism of Action
The mechanism of action of N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, preventing oxidative damage to cells and tissues.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
N-[(E)-(3-Methyl-2-thienyl)methyleneamino]-2-thiomorpholino-acetamide can be compared with other Schiff bases and thiomorpholine derivatives:
Schiff Bases: Similar compounds include N-[(E)-(2,3,5-trichlorophenyl)methyleneamino]benzohydrazide and N-[(E)-(4-dimethylaminophenyl)methyleneamino]phenol. These compounds also exhibit antimicrobial and anticancer activities but differ in their specific molecular targets and potency.
Thiomorpholine Derivatives: Compounds like N-[(3,4-dimethoxyphenyl)methyleneamino]-4-hydroxy-benzamide share similar structural features and are used as corrosion inhibitors and in medicinal chemistry for their biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
